molecular formula C8H18Cl2N2O2 B6208044 2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride CAS No. 2703779-90-0

2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride

Cat. No.: B6208044
CAS No.: 2703779-90-0
M. Wt: 245.1
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Description

2-(3,3-Dimethylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C8H17Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

CAS No.

2703779-90-0

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 3,3-dimethylpiperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then acidified to precipitate the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as crystallization and filtration are common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpiperazin-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

2-(3,3-Dimethylpiperazin-1-yl)acetic acid dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler analog of 2-(3,3-dimethylpiperazin-1-yl)acetic acid dihydrochloride, used in various pharmaceutical applications.

    N-Methylpiperazine: Another derivative of piperazine with different substitution patterns.

    2-(2-Piperazin-1-yl)acetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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